molecular formula C14H15FN2O3S B6947153 N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)oxane-2-carboxamide

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)oxane-2-carboxamide

Cat. No.: B6947153
M. Wt: 310.35 g/mol
InChI Key: SYSLRODRKGDEKR-UHFFFAOYSA-N
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Description

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)oxane-2-carboxamide is a complex organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Properties

IUPAC Name

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S/c1-19-10-6-8(15)7-11-12(10)16-14(21-11)17-13(18)9-4-2-3-5-20-9/h6-7,9H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSLRODRKGDEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)F)SC(=N2)NC(=O)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)oxane-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)oxane-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)oxane-2-carboxamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Medicine: The compound may exhibit biological activities that make it useful in pharmaceutical research, such as anti-inflammatory or anticancer properties.

  • Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)oxane-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)oxane-2-carboxamide is unique due to its specific structural features, such as the presence of the fluorine and methoxy groups. Similar compounds include:

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound lacks the fluorine atom and has an acetamide group instead of oxane-2-carboxamide.

  • N-(6-fluoro-1,3-benzothiazol-2-yl)oxane-2-carboxamide: This compound has a similar structure but lacks the methoxy group.

These compounds may exhibit different biological activities and properties due to their structural differences.

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